2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
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Overview
Description
2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a boronic ester moiety. These functional groups make it a valuable intermediate in various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves multiple steps. One common method starts with the protection of an amino acid derivative using the tert-butoxycarbonyl group. This is followed by the introduction of the boronic ester moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction conditions often include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved efficiency compared to traditional batch processes . The use of continuous flow technology also allows for better heat and mass transfer, which is crucial for maintaining the stability of the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester moiety can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The boronic ester can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Acidic conditions or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is largely dependent on its functional groups. The Boc protecting group can be removed under acidic conditions to reveal a free amine, which can then participate in various biochemical reactions. The boronic ester moiety is known to form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butoxycarbonylamino)-3-phenylpropanoate: Lacks the boronic ester moiety, making it less versatile in cross-coupling reactions.
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid: Does not have the Boc protecting group, limiting its use in peptide synthesis.
Uniqueness
2-(Tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is unique due to the presence of both the Boc protecting group and the boronic ester moiety. This combination allows for a wide range of chemical transformations and applications, making it a valuable tool in synthetic organic chemistry .
Biological Activity
The compound 2-(tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₂₆BNO₄
- Molecular Weight : 319.208 g/mol
- Melting Point : 169–170 °C
The presence of the boron atom in the structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is crucial for the design of enzyme inhibitors and other bioactive molecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by forming stable complexes that prevent substrate binding.
- Cellular Interaction : Its ability to penetrate cellular membranes allows it to interact with intracellular targets, potentially influencing metabolic pathways.
Biological Evaluations
Recent studies have evaluated the biological activity of similar compounds within the same class. For instance, compounds containing boron have shown promise in targeting cancer cells by disrupting mitotic processes.
Table 1: Biological Activity Summary
Compound Name | Target Enzyme | Inhibition (%) | Concentration (µM) | Reference |
---|---|---|---|---|
Compound A | TPH1 | 64% | 100 | |
Compound B | HSET | Micromolar | Varies | |
2-Boc-Amino | Various | Not Specified | Not Specified |
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Inhibition of Tryptophan Hydroxylase (TPH1) :
- Targeting HSET in Cancer Cells :
Properties
Molecular Formula |
C20H29BNO6- |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C20H30BNO6/c1-18(2,3)26-17(25)22-15(16(23)24)12-13-8-10-14(11-9-13)21-27-19(4,5)20(6,7)28-21/h8-11,15H,12H2,1-7H3,(H,22,25)(H,23,24)/p-1 |
InChI Key |
QEDPTINTWPOCHA-UHFFFAOYSA-M |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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